2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a methyl group and an acetamide group linked to a trimethylphenyl moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide typically involves the reaction of 4-methylpiperazine with 2,4,6-trimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The purification process is also scaled up, often involving automated systems for recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
- 2-[(4-methylpiperazin-1-yl)methyl]aniline
Uniqueness
Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethylphenyl moiety and methylene bridge contribute to its stability and reactivity, making it a valuable compound in various research applications.
Properties
CAS No. |
72606-27-0 |
---|---|
Molecular Formula |
C17H26N4O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H26N4O/c1-13-9-14(2)16(15(3)10-13)11-18-19-17(22)12-21-7-5-20(4)6-8-21/h9-11H,5-8,12H2,1-4H3,(H,19,22)/b18-11+ |
InChI Key |
PQISMEDBAGJRDA-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)CN2CCN(CC2)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)CN2CCN(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.